

Application Note: Quantitative Analysis of 10(Z)-Nonadecenol in Insect Gland Extracts

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Compound of Interest

Compound Name: **10(Z)-Nonadecenol**

Cat. No.: **B8262283**

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Introduction

10(Z)-Nonadecenol is a long-chain fatty alcohol that has been identified as a component of the semiochemical profile of various insect species. As a semiochemical, it can act as a pheromone, influencing the behavior of other individuals of the same species, or as an allomone or kairomone in interspecies communication. Accurate quantification of **10(Z)-Nonadecenol** in insect gland extracts is crucial for understanding its biological role, developing effective pest management strategies based on mating disruption or mass trapping, and for screening potential drug candidates that may interfere with insect chemosensation. This application note provides a detailed protocol for the quantitative analysis of **10(Z)-Nonadecenol** using Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and derivatization.

Quantitative Data Summary

The concentration of **10(Z)-Nonadecenol** in insect gland extracts can vary significantly depending on the species, age, and physiological state of the insect. The following tables provide representative quantitative data for long-chain fatty alcohols in insects to serve as a reference for expected concentration ranges.

Table 1: Representative Concentrations of Long-Chain Fatty Alcohols in Engineered Pheromone-Producing Systems

Analyte	System	Concentration (mg/L)	Reference
C16 Fatty Alcohols	Engineered <i>Yarrowia lipolytica</i>	14.6	[1]
C18-C24 Fatty Alcohols	Engineered <i>Yarrowia lipolytica</i>	166.6	[1] [2] [3]
(Z)-11-Hexadecenol	Engineered <i>Saccharomyces cerevisiae</i>	0.0195	[1]

Table 2: Representative Pheromone Release Rates from Individual Female Moth Glands

Pheromone Component	Insect Species	Release Rate (ng/30 min)	Reference
(Z)-11-Hexadecenal	<i>Heliothis subflexa</i>	~44	[4]
(Z)-11-Hexadecenol	<i>Heliothis subflexa</i>	~0.65	[4]
Total Pheromone Blend	<i>Heliothis subflexa</i>	58.2	[4]

Experimental Protocols

Gland Dissection and Extraction

This protocol describes the extraction of semiochemicals from insect pheromone glands.

Materials:

- Dissecting microscope
- Fine-tipped forceps
- Micro-scissors
- Glass vials (2 mL) with PTFE-lined caps

- Hexane (HPLC grade)
- Internal Standard (IS) solution (e.g., 10 ng/µL of Pentadecyl acetate in hexane)[4]
- Glass syringe (10 µL)

Procedure:

- Anesthetize the insect by cooling on ice.
- Under the dissecting microscope, carefully dissect the pheromone gland from the abdominal tip.[5]
- Immediately place the dissected gland into a 2 mL glass vial.
- Add 50 µL of hexane to the vial.
- Add 1 µL of the internal standard solution to the vial.
- Gently agitate the vial for 5 minutes to extract the semiochemicals.
- Carefully remove the gland tissue from the solvent.
- The resulting extract is now ready for derivatization.

Derivatization of 10(Z)-Nonadecenol

Long-chain alcohols require derivatization to increase their volatility for GC-MS analysis.[6] This protocol describes the silylation of the alcohol to form a trimethylsilyl (TMS) ether.[7][8]

Materials:

- Dried gland extract
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
- Pyridine (anhydrous)
- Heating block or oven

- Nitrogen gas stream

Procedure:

- Evaporate the solvent from the gland extract to dryness under a gentle stream of nitrogen.
- Add 20 μ L of anhydrous pyridine to the dried extract to dissolve the residue.
- Add 20 μ L of BSTFA + 1% TMCS to the vial.[10]
- Seal the vial tightly with a PTFE-lined cap.
- Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[10]
- Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Quantitative Analysis

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent
- Injector: Splitless mode, 250°C
- Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 10 minutes at 280°C
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- MSD Conditions:

- Ionization Mode: Electron Ionization (EI), 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

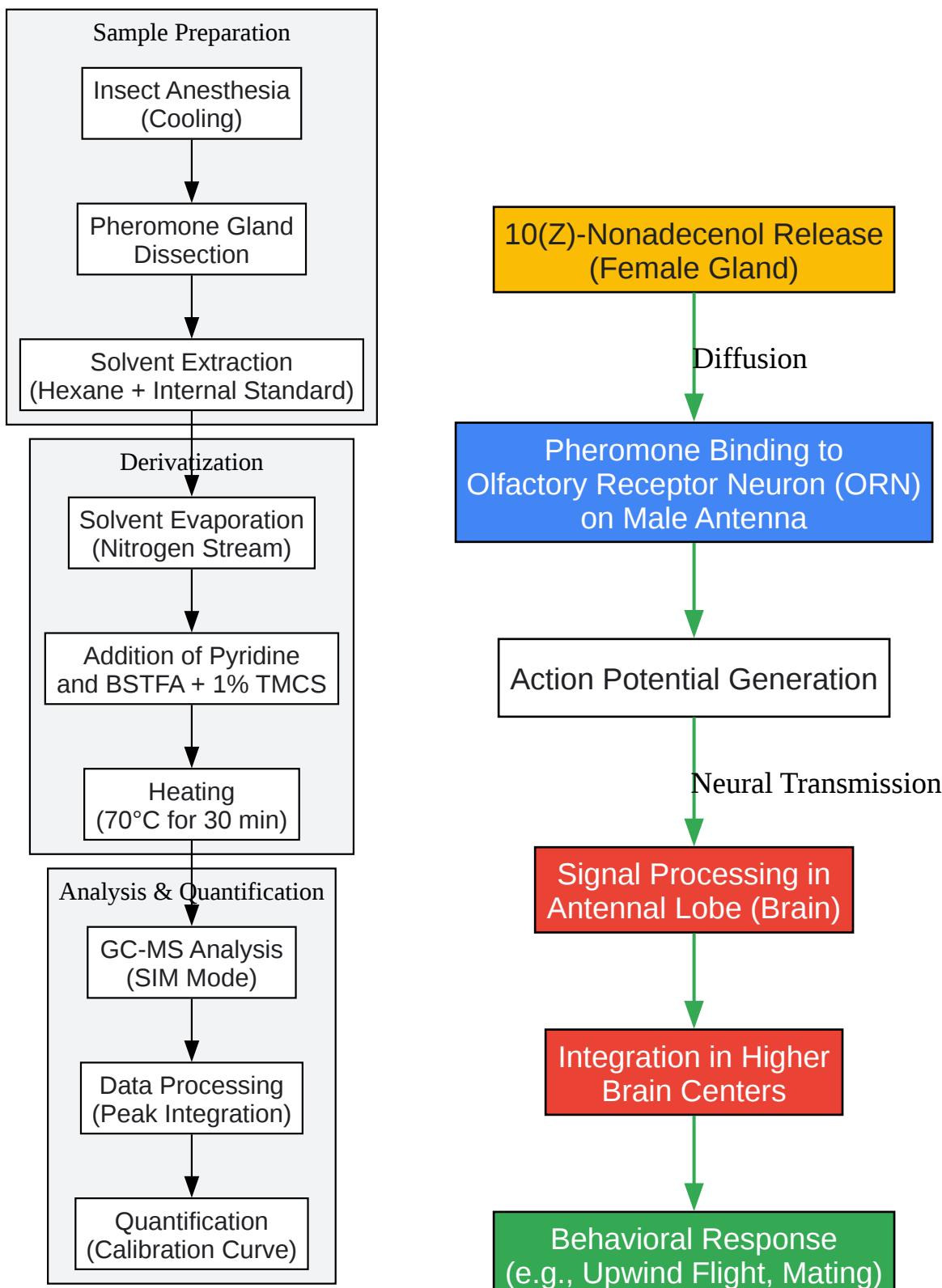
- **10(Z)-Nonadecenol-TMS:** To be determined from the mass spectrum of the derivatized standard. A characteristic fragment ion and the molecular ion (if present) should be chosen.
- Internal Standard (Pentadecyl acetate): m/z 61, 43.

Quantification Procedure:

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of **10(Z)-Nonadecenol** and a constant concentration of the internal standard. Derivatize these standards using the same procedure as the samples.
- Analysis: Inject 1 μ L of each derivatized calibration standard and sample into the GC-MS.
- Data Processing:
 - Integrate the peak areas of the target analyte (**10(Z)-Nonadecenol-TMS**) and the internal standard in each chromatogram.
 - Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibration standard.
 - Plot the response ratio against the concentration of **10(Z)-Nonadecenol** to generate a calibration curve.
 - Calculate the concentration of **10(Z)-Nonadecenol** in the samples by applying the response ratio from the sample chromatogram to the calibration curve equation.

Visualizations

Experimental Workflow



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